Cas no 1219579-75-5 (3-(4-Methoxy-1H-indol-1-yl)propanoic acid)

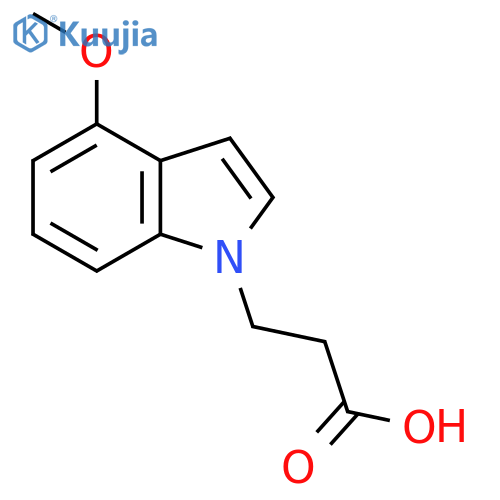

1219579-75-5 structure

商品名:3-(4-Methoxy-1H-indol-1-yl)propanoic acid

CAS番号:1219579-75-5

MF:C12H13NO3

メガワット:219.236523389816

MDL:MFCD16090044

CID:4687078

PubChem ID:49651890

3-(4-Methoxy-1H-indol-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-methoxy-1H-indol-1-yl)propanoic acid

- STL146375

- BBL032567

- 3-(4-methoxyindol-1-yl)propanoic acid

- 1H-indole-1-propanoic acid, 4-methoxy-

- T3958

- 3-(4-Methoxy-1H-indol-1-yl)propanoic acid

-

- MDL: MFCD16090044

- インチ: 1S/C12H13NO3/c1-16-11-4-2-3-10-9(11)5-7-13(10)8-6-12(14)15/h2-5,7H,6,8H2,1H3,(H,14,15)

- InChIKey: MFDAWRKZCUQUIH-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=CC=CC2=C1C=CN2CCC(=O)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 257

- トポロジー分子極性表面積: 51.5

3-(4-Methoxy-1H-indol-1-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-191893-0.1g |

3-(4-methoxy-1H-indol-1-yl)propanoic acid |

1219579-75-5 | 95% | 0.1g |

$87.0 | 2023-09-17 | |

| TRC | M244860-250mg |

3-(4-Methoxy-1H-indol-1-yl)propanoic acid |

1219579-75-5 | 250mg |

$ 275.00 | 2022-06-04 | ||

| abcr | AB409362-500mg |

3-(4-Methoxy-1H-indol-1-yl)propanoic acid; . |

1219579-75-5 | 500mg |

€269.00 | 2025-02-21 | ||

| OTAVAchemicals | 3463484-250MG |

3-(4-methoxy-1H-indol-1-yl)propanoic acid |

1219579-75-5 | 95% | 250MG |

$250 | 2023-07-04 | |

| Matrix Scientific | 064901-500mg |

3-(4-Methoxy-1H-indol-1-yl)propanoic acid |

1219579-75-5 | 500mg |

$237.00 | 2023-09-09 | ||

| Enamine | EN300-191893-10g |

3-(4-methoxy-1H-indol-1-yl)propanoic acid |

1219579-75-5 | 95% | 10g |

$1312.0 | 2023-09-17 | |

| OTAVAchemicals | 3463484-500MG |

3-(4-methoxy-1H-indol-1-yl)propanoic acid |

1219579-75-5 | 95% | 500MG |

$300 | 2023-07-04 | |

| OTAVAchemicals | 3463484-1G |

3-(4-methoxy-1H-indol-1-yl)propanoic acid |

1219579-75-5 | 95% | 1G |

$375 | 2023-07-04 | |

| 1PlusChem | 1P00HGZZ-100mg |

3-(4-Methoxy-1H-indol-1-yl)propanoic acid |

1219579-75-5 | 95% | 100mg |

$165.00 | 2023-12-25 | |

| 1PlusChem | 1P00HGZZ-250mg |

3-(4-Methoxy-1H-indol-1-yl)propanoic acid |

1219579-75-5 | 95% | 250mg |

$209.00 | 2023-12-25 |

3-(4-Methoxy-1H-indol-1-yl)propanoic acid 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

1219579-75-5 (3-(4-Methoxy-1H-indol-1-yl)propanoic acid) 関連製品

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1219579-75-5)3-(4-Methoxy-1H-indol-1-yl)propanoic acid

清らかである:99%

はかる:1g

価格 ($):240.0